

In-Depth Pharmacological Profile of MS8847: A Technical Guide for Researchers

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Compound of Interest

Compound Name: MS8847
Cat. No.: B15543826

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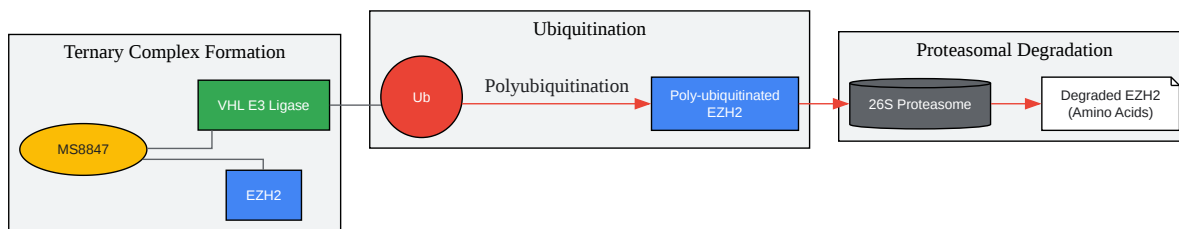
For Researchers, Scientists, and Drug Development Professionals

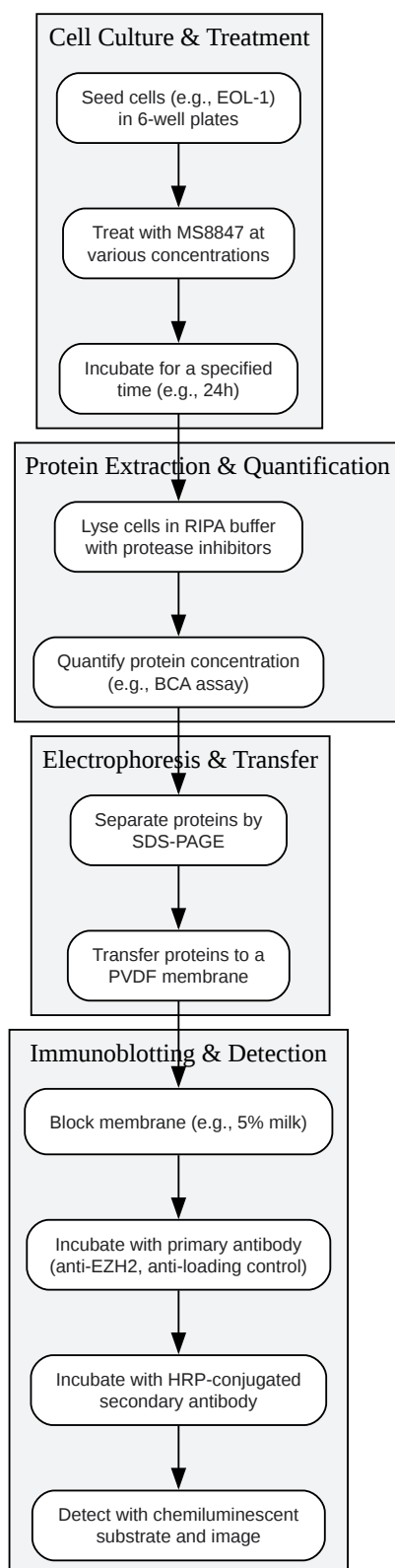
Abstract

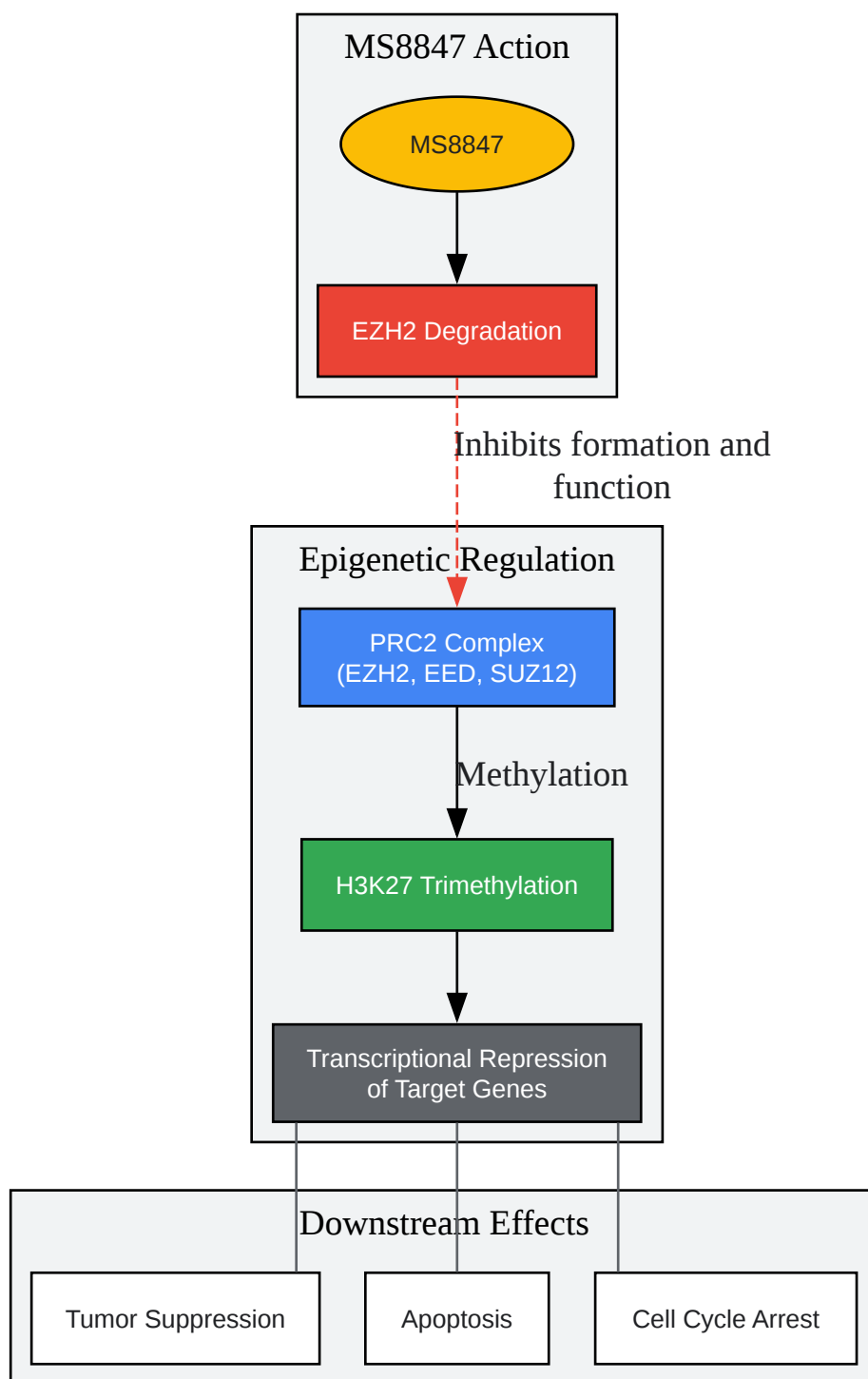
MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) that selectively degrades Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, **MS8847** mediates the ubiquitination and subsequent proteasomal degradation of EZH2.[1][4] This degradation-based mechanism of action allows **MS8847** to overcome the limitations of traditional EZH2 enzymatic inhibitors by targeting both the canonical methyltransferase activity and the non-canonical oncogenic functions of EZH2.[3] Preclinical studies have demonstrated the efficacy of **MS8847** in inducing potent, concentration- and time-dependent degradation of EZH2 in various cancer cell lines, particularly in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][3][4][5] Furthermore, **MS8847** exhibits a favorable pharmacokinetic profile, suggesting its potential for in vivo applications.[2] This technical guide provides a comprehensive overview of the pharmacological profile of **MS8847**, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

MS8847 functions as a heterobifunctional molecule, simultaneously binding to EZH2 and the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of EZH2 by the E3 ligase machinery. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome. This process is dependent on the ubiquitin-proteasome system (UPS).







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